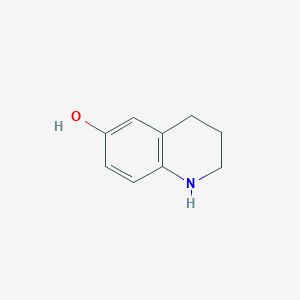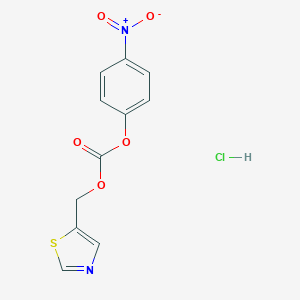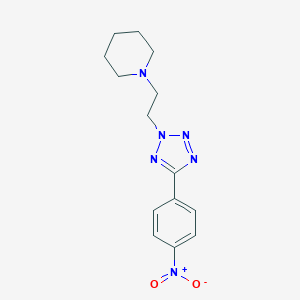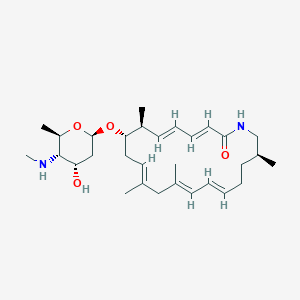
三乙酸
概述
描述
Triacetate, commonly referred to in the context of cellulose triacetate (CTA), is a derivative of cellulose that is synthesized through acetylation. It is known for its applications in the production of fibers and films due to its high crystallinity and good orientation properties . Triacetin, or glycerol triacetate, is another compound often associated with the term "triacetate" and is used as a plasticizer and food additive, as well as a potential fuel additive due to its synthesis from biodiesel by-products .
Synthesis Analysis
The synthesis of cellulose triacetate involves the acetylation of cellulose using acetic anhydride and toluene to produce highly crystalline samples . Triacetin can be synthesized by acetylating
科学研究应用
生物燃料和化学品的生产
三乙酸内酯 (TAL) 是三乙酸的衍生物,是一种很有前途的可再生平台聚酮化合物,在生物技术领域有广泛的应用 . 它可以作为多种商品化学品的先驱 . 这使得它成为生物燃料和化学品生产中的宝贵化合物 .
代谢工程
三乙酸用于代谢工程,特别是在操纵中央碳代谢网络以生产特定的目标化合物 . 这提供了许多优势,例如环保、副产物更少,以及降低生产成本 .
毕赤酵母中的生物合成
在一项研究中,构建了一种工程化的毕赤酵母菌株用于生产 TAL . 通过整合来自非洲菊 (Gerbera hybrida) 的 2-吡喃酮合酶编码基因 (Gh2PS),引入了异源 TAL 生物合成途径 . 这是关于毕赤酵母中 TAL 生物合成及其从甲醇直接合成的首份报告。 pastoris .
增强细胞内乙酰辅酶 A 的供应
三乙酸用于增强毕赤酵母中乙酰辅酶 A 供应的策略。 pastoris,包括整合磷酸酮醇酶/磷酸转乙酰酶途径 (PK 途径),以及通过异源木糖利用途径和内源甲醇利用途径增强前体 Xu5P 的合成 .
乙酰辅酶 A 衍生化合物的生产
关于毕赤酵母中 TAL 生物合成的研究表明,它在改善细胞内乙酰辅酶 A 库方面具有潜在的应用,并为构建用于生产乙酰辅酶 A 衍生化合物的有效细胞工厂提供了基础。 pastoris
作用机制
Target of Action
Triacetic acid, also known as Triacetate or 3,5-dioxohexanoic acid, is a promising renewable platform polyketide with broad biotechnological applications . The primary target of Triacetic acid is the 2-pyrone synthase enzyme, encoded by the gene from Gerbera hybrida (Gh2PS) .
Mode of Action
Triacetic acid interacts with its target, the 2-pyrone synthase enzyme, to initiate a heterologous biosynthetic pathway . This interaction results in the synthesis of Triacetic acid lactone (TAL), a compound that can be upgraded into a variety of higher-value products .
Biochemical Pathways
The production of Triacetic acid involves the phosphoketolase/phosphotransacetylase pathway (PK pathway) and the xylose utilization pathway or endogenous methanol utilization pathway . These pathways enhance the intracellular supply of acetyl-CoA, a crucial component in the synthesis of Triacetic acid .
Pharmacokinetics (ADME Properties)
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
The molecular and cellular effects of Triacetic acid’s action result in the production of Triacetic acid lactone (TAL), a compound with potential to be developed into a renewable platform chemical . The production of TAL can be enhanced by up-regulating certain gene targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triacetic acid. For instance, the carbon source used in the production process can affect the yield of Triacetic acid
未来方向
生化分析
Biochemical Properties
Triacetic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The microbial synthesis of Triacetic acid requires the enzyme 2-pyrone synthase . This enzyme catalyzes the synthesis of Triacetic acid from acetyl-CoA via two subsequent condensations with malonyl-CoA .
Cellular Effects
Triacetic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the metabolic engineering of Pichia pastoris, a species of yeast, for the production of Triacetic acid .
Molecular Mechanism
The mechanism of action of Triacetic acid at the molecular level involves its synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase . This process results in the formation of Triacetic acid.
Temporal Effects in Laboratory Settings
The effects of Triacetic acid over time in laboratory settings have been observed in studies involving its production in yeast. For instance, in a study involving the metabolic engineering of Pichia pastoris for the production of Triacetic acid, the combination of the phosphoketolase/phosphotransacetylase pathway with the xylose utilization pathway resulted in the production of 825.6 mg/L Triacetic acid in minimal medium with xylose as the sole carbon source .
Metabolic Pathways
Triacetic acid is involved in various metabolic pathways. It is synthesized from acetyl-CoA via two subsequent condensations with malonyl-CoA, a process catalyzed by the enzyme 2-pyrone synthase . This process forms part of the metabolic pathway leading to the production of Triacetic acid.
属性
IUPAC Name |
3,5-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSQTXMGCGYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175668 | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-49-0 | |
| Record name | 3,5-Dioxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)






![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)

